molecular formula C21H41NO B13713644 3-cyclohexyl-N-dodecylpropanamide

3-cyclohexyl-N-dodecylpropanamide

Cat. No.: B13713644
M. Wt: 323.6 g/mol
InChI Key: YQBAFCIVAGNYDG-UHFFFAOYSA-N
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Description

3-Cyclohexyl-N-dodecylpropanamide is a synthetic organic compound belonging to the propanamide family. Its structure comprises a propanamide backbone (CH2CH2CONH-) with a cyclohexyl group attached to the third carbon and a dodecyl (C12H25) chain bonded to the nitrogen atom. This configuration imparts unique physicochemical properties, including high lipophilicity due to the long alkyl chain and steric bulk from the cyclohexyl moiety.

Properties

Molecular Formula

C21H41NO

Molecular Weight

323.6 g/mol

IUPAC Name

3-cyclohexyl-N-dodecylpropanamide

InChI

InChI=1S/C21H41NO/c1-2-3-4-5-6-7-8-9-10-14-19-22-21(23)18-17-20-15-12-11-13-16-20/h20H,2-19H2,1H3,(H,22,23)

InChI Key

YQBAFCIVAGNYDG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)CCC1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-dodecylpropanamide typically involves the reaction of cyclohexylamine with dodecylpropanoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using anhydrous solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired amide bond without side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-N-dodecylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine, using reagents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Cyclohexylcarboxylic acid, dodecanoic acid.

    Reduction: 3-cyclohexyl-N-dodecylpropanamine.

    Substitution: Various substituted amides depending on the reagents used.

Scientific Research Applications

3-cyclohexyl-N-dodecylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the formulation of specialty chemicals and surfactants.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-dodecylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Propanamide Derivatives

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Primary Use/Property Reference
This compound R1 = Cyclohexyl, R2 = Dodecyl C21H41NO ~323.55 High lipophilicity (inferred) -
N-(3,4-Dichlorophenyl)propanamide (Propanil) R1 = H, R2 = 3,4-dichlorophenyl C9H9Cl2NO 218.08 Herbicide
N-(3-Chloro-2-methylphenyl)-3-cyclohexylpropanamide R1 = Cyclohexyl, R2 = 3-chloro-2-methylphenyl C16H22ClNO 279.80 Agrochemical intermediate (inferred)
N-(3,5-Dichlorophenyl)-3-isopropylimidazolidinedione R1 = Isopropyl, R2 = 3,5-dichlorophenyl C12H12Cl2N2O3 309.14 Fungicide (iprodione metabolite)

Key Findings:

Lipophilicity and Bioavailability :

  • The dodecyl chain in this compound enhances its lipid solubility compared to analogs with aromatic substituents (e.g., propanil). This property may favor membrane permeability but reduce water solubility, limiting environmental mobility .
  • In contrast, propanil’s dichlorophenyl group balances lipophilicity and polarity, enabling herbicidal activity through foliar absorption .

For example, the chloro-methylphenyl variant’s smaller substituent may allow better interaction with enzyme active sites compared to the bulkier dodecyl chain .

Functional Applications :

  • Propanil’s dichlorophenyl group is critical for inhibiting photosynthesis in weeds, a mechanism absent in alkyl-substituted propanamides .
  • Long alkyl chains (e.g., dodecyl) are common in surfactants or emulsifiers, suggesting this compound could serve similar roles in formulations .

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